molecular formula C22H25N3O4 B2565917 N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 1351620-44-4

N'-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

Cat. No.: B2565917
CAS No.: 1351620-44-4
M. Wt: 395.459
InChI Key: BLRBAXXLIKJZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxy-phenylpropyl group and a pyrrolidinyl-phenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the hydroxy-phenylpropyl and pyrrolidinyl-phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s stability and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
  • 2-Hydroxy-2-methylpropiophenone
  • (2-hydroxy-4-methoxyphenyl)(phenyl)methanone oxime

Uniqueness

N’-(2-hydroxy-2-phenylpropyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-15-10-11-17(13-18(15)25-12-6-9-19(25)26)24-21(28)20(27)23-14-22(2,29)16-7-4-3-5-8-16/h3-5,7-8,10-11,13,29H,6,9,12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRBAXXLIKJZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CC=C2)O)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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